molecular formula C20H10Br2ClCuNO4 B12829056 (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper

(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper

Cat. No.: B12829056
M. Wt: 587.1 g/mol
InChI Key: HXBNJGXXAHBGNB-UHFFFAOYSA-L
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Description

(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper is a coordination compound that features a copper ion complexed with two distinct ligands: 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper typically involves the following steps:

  • Preparation of Ligands

      5-Chloro-8-quinolinol: This ligand can be synthesized by chlorination of 8-hydroxyquinoline using a chlorinating agent such as thionyl chloride.

      4,7-Dibromo-3-hydroxy-2-naphthoic acid: This ligand is prepared by bromination of 3-hydroxy-2-naphthoic acid using bromine in the presence of a suitable solvent like acetic acid.

  • Complexation Reaction

    • The copper complex is formed by reacting copper(II) acetate with the prepared ligands in a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

  • Using high-purity starting materials.
  • Employing continuous flow reactors to maintain consistent reaction conditions.
  • Implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper can undergo various chemical reactions, including:

    Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.

    Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.

    Substitution: Ligand substitution reactions can occur, where one or both ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.

    Reduction: Sodium borohydride or hydrazine under mild conditions.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.

Major Products

    Oxidation: Oxidized forms of the ligands or the copper center.

    Reduction: Reduced copper complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Chemistry

    Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.

    Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Cancer Research: Studies have shown potential anticancer activity, possibly through mechanisms involving DNA interaction and inhibition of cell proliferation.

Industry

    Dye and Pigment Production: The compound’s unique color properties make it useful in the production of dyes and pigments.

    Electronics: Its conductive properties are being explored for use in electronic devices.

Mechanism of Action

The mechanism by which (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper exerts its effects involves:

    Molecular Targets: The copper center can interact with various biomolecules, including proteins and nucleic acids.

    Pathways: The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-8-quinolinolato)copper: Lacks the 4,7-dibromo-3-hydroxy-2-naphthoato ligand, resulting in different chemical properties.

    (4,7-Dibromo-3-hydroxy-2-naphthoato)copper: Lacks the 5-chloro-8-quinolinolato ligand, leading to variations in reactivity and applications.

Uniqueness

    Ligand Combination: The unique combination of 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid ligands imparts distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H10Br2ClCuNO4

Molecular Weight

587.1 g/mol

IUPAC Name

copper;5-chloroquinolin-8-olate;4,7-dibromo-3-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C11H6Br2O3.C9H6ClNO.Cu/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-4,14H,(H,15,16);1-5,12H;/q;;+2/p-2

InChI Key

HXBNJGXXAHBGNB-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)[O-])O)Br.[Cu+2]

Origin of Product

United States

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